N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups including a furan ring, a thiazole ring, a nitro group, and a benzothiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, a common method for synthesizing thiazole rings involves the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone, an ethyl 2-aminothiazole-4-carboxylate, and an isothiocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiazole rings are heterocyclic compounds, meaning they contain atoms other than carbon in their ring structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is often involved in reactions that produce nitrite ions or nitrogen dioxide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the overall shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Antitumor Activity
A study by Ostapiuk et al. (2017) focused on the synthesis of new carboxamides, closely related to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide, and their antitumor activity. They discovered that some derivatives exhibited significant antitumor effects, highlighting the potential of these compounds in cancer research (Ostapiuk et al., 2017).
Synthesis and Transformations
El’chaninov et al. (2018) detailed the synthesis of related thiazole and furan derivatives, demonstrating various chemical transformations that can be applied to similar compounds for potential pharmaceutical applications (El’chaninov et al., 2018).
Antibacterial Activity
Research by Hassan et al. (2020) on nitrofurantoin analogs involving furan and pyrazole scaffolds, similar to the compound , showed promising antibacterial properties against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020).
Nonlinear Optical Properties
Liao et al. (2013) explored the nonlinear optical properties of coordination networks involving tetrazole-yl acylamide tectons, which are structurally related to the compound . This study indicates potential applications in materials science and optoelectronics (Liao et al., 2013).
Anti-leishmanial Activity
Dias et al. (2015) synthesized and evaluated the anti-leishmanial activity of new nitroaromatic compounds, including derivatives similar to the compound . They found that some compounds showed promising results as potential anti-leishmanial drugs (Dias et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-9-2-4-13(24-9)12-8-25-17(18-12)19-16(21)15-7-10-6-11(20(22)23)3-5-14(10)26-15/h2-8H,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGMQICKIDQMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.